molecular formula C5H10O2 B14743426 1,2-Dioxepane CAS No. 505-63-5

1,2-Dioxepane

Cat. No.: B14743426
CAS No.: 505-63-5
M. Wt: 102.13 g/mol
InChI Key: HGGNZMUHOHGHBJ-UHFFFAOYSA-N
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Description

1,2-Dioxepane is an organic compound with the molecular formula C₅H₁₀O₂. It is a seven-membered ring containing two oxygen atoms. This compound is part of the dioxepane family, which includes other isomers such as 1,3-dioxepane and 1,4-dioxepane . The unique structure of this compound makes it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dioxepane can be synthesized through several methods. One common approach involves the radical ring-opening polymerization of cyclic ketene acetals. For example, 2-methylene-1,3-dioxepane can be synthesized by radical copolymerization with N,N-dimethylacrylamide . The reaction conditions typically involve the use of radical initiators such as azobisisobutyronitrile (AIBN) or t-butyl peroxide (TBPO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound often involves similar radical polymerization techniques. The process is optimized for large-scale production by controlling the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1,2-Dioxepane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield peroxides, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Mechanism of Action

The mechanism of action of 1,2-dioxepane involves its ability to undergo ring-opening polymerization, forming long-chain polymers. These polymers can degrade under specific conditions, such as changes in pH or temperature, making them useful for controlled drug release and other applications . The molecular targets and pathways involved in these processes are primarily related to the polymerization and degradation behavior of the compound.

Comparison with Similar Compounds

1,2-Dioxepane can be compared with its isomers, 1,3-dioxepane and 1,4-dioxepane:

The uniqueness of this compound lies in its specific ring structure, which provides distinct chemical properties and reactivity compared to its isomers.

Properties

CAS No.

505-63-5

Molecular Formula

C5H10O2

Molecular Weight

102.13 g/mol

IUPAC Name

dioxepane

InChI

InChI=1S/C5H10O2/c1-2-4-6-7-5-3-1/h1-5H2

InChI Key

HGGNZMUHOHGHBJ-UHFFFAOYSA-N

Canonical SMILES

C1CCOOCC1

Origin of Product

United States

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